molecular formula C3BrN3S B12961035 4-Bromo-1,2,5-thiadiazole-3-carbonitrile

4-Bromo-1,2,5-thiadiazole-3-carbonitrile

Cat. No.: B12961035
M. Wt: 190.02 g/mol
InChI Key: FXMJHGVVRLCBMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile typically involves the cyanation of 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) using copper(I) cyanide in dimethylformamide (DMF). This reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2,5-thiadiazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and bases like sodium hydride. Reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

    Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate. Solvents like toluene or THF are commonly employed.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminated thiadiazole derivative, while a Suzuki coupling reaction would produce a biaryl compound .

Mechanism of Action

The mechanism by which 4-Bromo-1,2,5-thiadiazole-3-carbonitrile exerts its effects is primarily related to its electron-withdrawing nature. This property allows it to stabilize negative charges and facilitate various chemical reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. detailed studies on the exact molecular pathways are still ongoing .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1,2,5-thiadiazole-3-carbonitrile is unique due to its specific combination of bromine and cyano groups, which enhance its electron-withdrawing capabilities. This makes it particularly valuable in the synthesis of advanced materials and biologically active compounds .

Properties

IUPAC Name

4-bromo-1,2,5-thiadiazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrN3S/c4-3-2(1-5)6-8-7-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMJHGVVRLCBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NSN=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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